(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule It features a pyrimidine core with various substituents, including a bromine atom, methoxy group, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the benzylidene group: This step might involve a Knoevenagel condensation between the pyrimidine core and an appropriate benzaldehyde derivative.
Substitution reactions:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale-up. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or prop-2-en-1-yloxy groups.
Reduction: Reduction reactions could target the benzylidene group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
This compound could have several applications, including:
Medicinal Chemistry: Potential as a pharmacophore for developing new drugs.
Materials Science: Use as a building block for creating novel materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The unique combination of substituents in the compound provides distinct chemical properties and potential applications. For example, the presence of both bromine and methoxy groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H19BrN2O5 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H19BrN2O5/c1-4-9-30-19-17(23)11-14(12-18(19)29-3)10-16-20(26)24-22(28)25(21(16)27)15-7-5-13(2)6-8-15/h4-8,10-12H,1,9H2,2-3H3,(H,24,26,28)/b16-10+ |
InChI Key |
VJMRLWRKMYTKDI-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC=C)OC)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)C(=O)NC2=O |
Origin of Product |
United States |
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